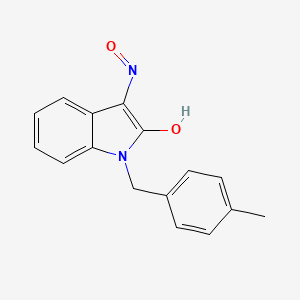

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

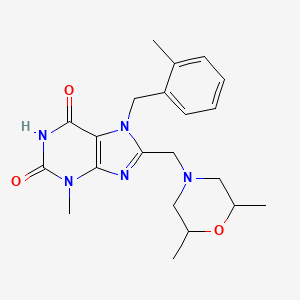

Oximes are a class of organic compounds that include a C=N-OH functional group . They are often used in organic chemistry as protective groups or as reagents. Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

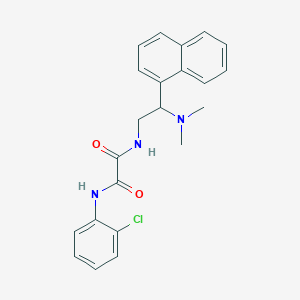

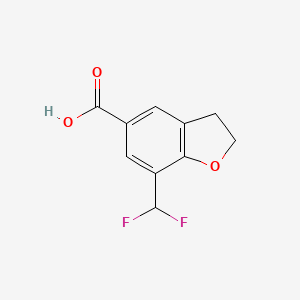

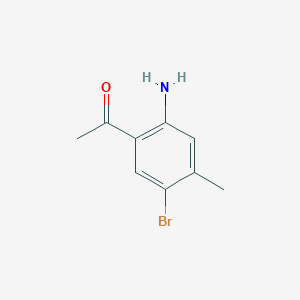

Molecular Structure Analysis

The molecular structure of “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime” would likely include the characteristic structures of both oximes and indoles. Oximes have a C=N-OH functional group, while indoles have a two-ring structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, oximes are known to undergo a variety of chemical reactions. For instance, they can be reduced to amines, or dehydrated to form nitriles . Indoles, on the other hand, are known to undergo electrophilic substitution reactions .科学的研究の応用

- Significance : These findings suggest that this compound class could be explored further as potential AD therapeutics .

- Considerations : While not a primary application, understanding antioxidant properties is relevant for overall health .

- Comparison : While not directly related to the compound, understanding oxime-based reactivators is essential for chemical defense research .

Acetylcholinesterase (AChE) Inhibition

Anticancer Activity

Free Radical Scavenging

Rheumatoid Arthritis (RA)

Reactivators for Nerve Agents

Cephalosporin Antibiotics

作用機序

Target of Action

Oximes, a class of compounds to which this compound belongs, are renowned for their widespread applications as organophosphate (op) antidotes . They are known to target acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function .

Mode of Action

Oximes are known to reactivate ache, which has been inhibited by op poisoning . This reactivation is achieved by the oxime’s ability to bind to the OP moiety, removing it from the AChE and thus allowing the enzyme to resume its normal function .

Biochemical Pathways

Given that oximes are known to reactivate ache, it can be inferred that this compound may influence the cholinergic system, which involves the neurotransmitter acetylcholine and its metabolic processes .

Result of Action

Based on the known action of oximes, it can be inferred that this compound may help restore normal nerve function by reactivating ache that has been inhibited by ops .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRVRQQUGMJOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)

![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)